molecular formula C4H8N2O3 B1616699 4-Hydrazinyl-4-oxobutanoic acid CAS No. 4604-20-0

4-Hydrazinyl-4-oxobutanoic acid

Cat. No.: B1616699
CAS No.: 4604-20-0
M. Wt: 132.12 g/mol
InChI Key: XRMBRQWBOICYRP-UHFFFAOYSA-N
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Description

4-Hydrazinyl-4-oxobutanoic acid, also known as succinic acid Monohydrazide or Butanedioic acid, 1-hydrazide, is a chemical compound with the molecular formula C4H8N2O3 . It has a molecular weight of 132.11792 .


Synthesis Analysis

In the synthesis of related compounds, a molecule of 4-[4-(2-ethoxy-2-oxoethoxy)phenyl]-4-oxobutanoic acid was used as the starting material. The intermediate hydrazide compound was reacted with appropriate aromatic aldehydes to obtain the final hydrazone compounds .


Molecular Structure Analysis

The molecular structure of this compound consists of 4 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 444.6±28.0 °C, and its density is predicted to be 1.337±0.06 g/cm3 . The compound has a predicted acidity coefficient (pKa) of 5.49±0.10 .

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Aroyl Propionic Acid Derivatives : 4-Hydrazinyl-4-oxobutanoic acid derivatives have been synthesized and investigated for their anti-nociceptive and anti-inflammatory activities. These derivatives demonstrated significant peripherally mediated anti-nociceptive and anti-inflammatory activities without affecting motor coordination or central pathways (Turan-Zitouni et al., 2014).

  • Psychotropic Activity Spectrum : Research on 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids revealed varied psychopharmacological effects, including anxiogenic properties and a trend toward anxiolytic activity, suggesting potential applications in psychotropic drug development (Pulina et al., 2022).

Molecular and Structural Studies

  • Molecular Docking and Structural Analysis : Studies on 4-oxobutanoic acid derivatives like 6DAMB and 5DAMB have shown their potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activities that could be significant in pharmacology (Vanasundari et al., 2018).

  • Vibrational and Structural Analysis : Research on compounds like 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid has contributed to understanding molecular stability, charge transfer, and hyper-conjugative interactions, which are crucial for drug design and material sciences (Raju et al., 2015).

Biological and Pharmacological Implications

  • Apoptosis and Cellular Growth Inhibition : 4-Methylthio-2-oxobutanoic acid, a compound related to 4-oxobutanoic acid, has been found to inhibit cell growth and induce apoptosis, pointing to potential therapeutic applications in cancer research (Tang et al., 2006).

  • Antimicrobial Evaluation : Certain 2-hydrazinyl-4-oxobutanoic acid derivatives have shown variable inhibitory effects against microorganisms, highlighting their potential in developing new antimicrobial agents (Allehyani, 2022).

Properties

IUPAC Name

4-hydrazinyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O3/c5-6-3(7)1-2-4(8)9/h1-2,5H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMBRQWBOICYRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278758
Record name 4-Hydrazinyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4604-20-0
Record name 4604-20-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9925
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydrazinyl-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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